3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
Description
Systematic Nomenclature
- IUPAC Name : this compound
- Alternative Names :
- 4-(Dimethylamino)benzenepropanoic acid hydrochloride
- 3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol |
| CAS Registry Number | 1134691-04-5 (hydrochloride) |
| 73718-09-9 (free acid) |
Structural Features
- Core Structure : A propionic acid backbone (CH₂CH₂COOH) linked to a para-substituted phenyl ring.
- Functional Groups :
- Spectral Identification :
Chemical Classification and Significance
Classification
- Organic Category : Aromatic amino acid derivative.
- Subclasses :
- Propionic acid analogs.
- Tertiary amine-containing compounds.
- Pharmaceutical intermediates.
Significance in Chemistry and Industry
Synthetic Building Block :
Biological Research :
Industrial Applications :
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14;/h3-4,6-7H,5,8H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNBFJDEOYTIGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641032 | |
| Record name | 3-[4-(Dimethylamino)phenyl]propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134691-04-5 | |
| Record name | 3-[4-(Dimethylamino)phenyl]propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride typically involves the reaction of 4-dimethylaminobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent acidification with hydrochloric acid . The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C)
Acidification: Hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-(4-Dimethylamino-phenyl)-propionic acid or corresponding ketones.
Reduction: Formation of 3-(4-Dimethylamino-phenyl)-propanol or amines.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for developing new compounds in organic chemistry.
Biology
- Biochemical Assays: 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is used as a probe in biochemical assays to study enzyme interactions. It can modulate enzyme activity, providing insights into various biological pathways.
- Proteomics Research: The compound is utilized in proteomics for identifying protein interactions and functions, aiding in the understanding of cellular processes.
Medicine
- Therapeutic Potential: Investigated for its role as an intermediate in pharmaceutical synthesis, this compound may possess therapeutic properties that warrant further exploration in drug development .
- Antimicrobial Studies: Recent studies have highlighted its potential as an adjuvant therapy when combined with traditional antibiotics, showing synergistic effects against resistant bacterial strains like E. coli.
Industrial Applications
- Dyes and Pigments Production: The compound is also employed in the industrial sector for synthesizing dyes and pigments due to its stable chemical properties and color characteristics .
Case Study 1: Enzyme Interaction Studies
In a study examining the interaction of this compound with specific enzymes, researchers found that it could act as both an inhibitor and an activator depending on the target enzyme involved. This dual functionality opens avenues for developing specific inhibitors for therapeutic use.
Case Study 2: Antimicrobial Efficacy
A notable investigation assessed the antimicrobial efficacy of this compound when used in conjunction with ampicillin against resistant strains of E. coli. The results indicated a significant reduction in bacterial growth, suggesting its potential as an effective adjuvant therapy in treating infections resistant to conventional antibiotics.
Mechanism of Action
The mechanism of action of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs differ in substituent groups on the phenyl ring or modifications to the propionic acid chain. Below is a comparative analysis:
Key Differences in Pharmacological and Chemical Properties
Substituent Effects on Bioactivity: The dimethylamino group in the target compound enhances its basicity and solubility, facilitating its use in CNS-targeted prodrugs . In contrast, the hydroxyl group in 3-(4-hydroxyphenyl)propionic acid promotes hydrogen bonding, making it suitable for antioxidant and anti-inflammatory intermediates . TEI-5103 incorporates a bulky cyclohexylcarbonyl group, which improves its binding affinity to gastric mucosal receptors, demonstrating cytoprotective effects comparable to prostaglandin E2 .
Impact of Functional Group Modifications :
- Esterification (e.g., ethyl ester in ) increases lipophilicity, improving membrane permeability but reducing aqueous stability compared to the free acid form .
- Amide derivatives (e.g., compound 8 in ) exhibit altered pharmacokinetics due to resistance to enzymatic hydrolysis, extending their half-life in vivo .
Synthetic Utility: The target compound’s dimethylamino group enables facile quaternization, a critical step in synthesizing cationic prodrugs for nasal or blood-brain barrier penetration . 3-(3,4-Dimethoxyphenyl)propionic acid serves as a precursor for dimethoxy-substituted polymers, leveraging its electron-donating groups for UV stability .
Biological Activity
3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride (commonly referred to as DMAPPA) is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of DMAPPA, focusing on its mechanisms, therapeutic applications, and relevant case studies.
- Chemical Formula : C11H16ClNO2
- Molecular Weight : 227.71 g/mol
- CAS Number : 24721206
DMAPPA exhibits its biological effects primarily through the modulation of various enzyme activities and receptor interactions. The presence of the dimethylamino group enhances its lipophilicity, allowing it to cross cell membranes effectively and interact with intracellular targets.
Key Mechanisms:
- Enzyme Inhibition : DMAPPA has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways crucial for cellular responses.
Antitumor Activity
Research indicates that DMAPPA exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that DMAPPA reduced the viability of HeLa cells with an IC50 value of approximately 12 µM, showcasing its potential as an anticancer agent.
Antimicrobial Activity
DMAPPA has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 25 to 100 µg/mL.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 75 | |
| Pseudomonas aeruginosa | 100 |
Case Study 1: Anticancer Potential
A recent study focused on the synthesis of DMAPPA derivatives and their evaluation against cancer cell lines. The derivatives showed enhanced potency compared to DMAPPA alone, indicating that structural modifications can significantly influence biological activity. The study concluded that certain modifications could lead to compounds with better selectivity and lower toxicity.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of DMAPPA in combination with traditional antibiotics. The results indicated a synergistic effect when DMAPPA was used alongside ampicillin against resistant strains of E. coli, suggesting its potential as an adjuvant therapy in treating infections.
Q & A
Q. What are the recommended synthetic routes for 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, and how can intermediates be optimized for yield?
- Methodological Answer : The compound can be synthesized via a multi-step process:
- Step 1 : Introduce the dimethylamino group to the phenyl ring via nucleophilic substitution or reductive amination using formaldehyde and dimethylamine under acidic conditions .
- Step 2 : Perform Friedel-Crafts acylation or propionic acid chain elongation via Michael addition to attach the propionic acid moiety .
- Step 3 : Hydrochloride salt formation using HCl gas in anhydrous ethanol, followed by recrystallization from methanol/ether .
Optimization : Monitor reaction progress with thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1.2:1 molar ratio of dimethylamine to precursor) to minimize byproducts.
Q. How should researchers purify this compound to achieve >95% HPLC purity?
- Methodological Answer :
- Crude Purification : Use liquid-liquid extraction with ethyl acetate and 1M HCl to isolate the hydrochloride salt .
- Chromatography : Employ reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) to separate impurities .
- Final Recrystallization : Use a 3:1 methanol/water mixture at -20°C for high-purity crystals (>99% by NMR) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Confirm structure via -NMR (δ 2.6–3.1 ppm for propionic acid protons; δ 2.9 ppm for dimethylamino group) and -NMR (δ 40–45 ppm for dimethylamino carbons) .
- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak at m/z 225.1 (free acid) and 261.6 (hydrochloride) .
- HPLC : Validate purity with a mobile phase of 0.1% formic acid in water:acetonitrile (70:30) at 254 nm .
Advanced Research Questions
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 2–8. The compound is stable at pH 4–6 but hydrolyzes above pH 7, forming 3-(4-Dimethylamino-phenyl)-propionic acid (confirmed via LC-MS) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset at 215°C. Store lyophilized powder at -20°C in amber vials to prevent photodegradation .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch variability in compound purity .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., deaminated derivatives) that may contribute to discrepancies in IC values .
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., GPCRs)?
- Methodological Answer :
- Docking Studies : Use Schrödinger Maestro to model ligand-receptor interactions, focusing on hydrogen bonding with Asp113 and hydrophobic contacts with Phe289 in GPCR binding pockets .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability under physiological conditions (310 K, 1 atm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
